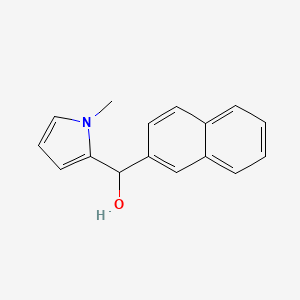
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a naphthyl group attached to a methanol moiety
Métodos De Preparación
The synthesis of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol typically involves the reaction of 1-methylpyrrole with 2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or naphthyl rings are replaced by other groups.
Aplicaciones Científicas De Investigación
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol can be compared with other similar compounds such as:
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol: Differing in the position of the naphthyl group, this compound may exhibit different chemical and biological properties.
2-Methyl-1-pyrrolyl-(2-naphthyl)methanol: The position of the methyl group on the pyrrole ring is different, which can influence the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C16H15NO/c1-17-10-4-7-15(17)16(18)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,16,18H,1H3 |
Clave InChI |
QWUVBEIVXNWPJI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















